Methyl [4-(benzyloxy)-3-nitrophenyl]acetate
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Overview
Description
Methyl [4-(benzyloxy)-3-nitrophenyl]acetate is an organic compound with a complex structure that includes a benzyloxy group, a nitro group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(benzyloxy)-3-nitrophenyl]acetate typically involves multiple steps. One common method starts with the nitration of a benzyloxy-substituted aromatic compound, followed by esterification. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(benzyloxy)-3-nitrophenyl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [4-(benzyloxy)-3-nitrophenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl [4-(benzyloxy)-3-nitrophenyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl [4-(methoxy)-3-nitrophenyl]acetate
- Methyl [4-(ethoxy)-3-nitrophenyl]acetate
- Methyl [4-(propoxy)-3-nitrophenyl]acetate
Uniqueness
Methyl [4-(benzyloxy)-3-nitrophenyl]acetate is unique due to the presence of the benzyloxy group, which can significantly influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
103574-48-7 |
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Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
methyl 2-(3-nitro-4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H15NO5/c1-21-16(18)10-13-7-8-15(14(9-13)17(19)20)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
MYIPDGQZJGIAJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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